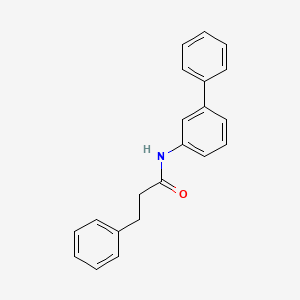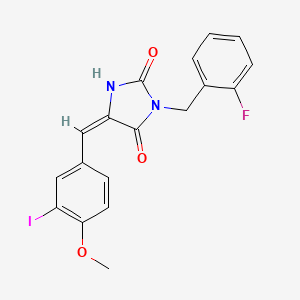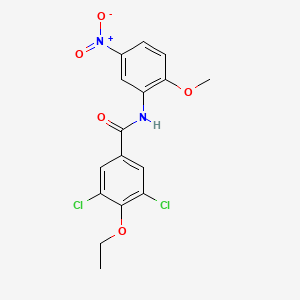
N~1~-2-biphenylyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide
Vue d'ensemble
Description
N~1~-2-biphenylyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide, also known as BMS-687453, is a small molecule inhibitor that targets the proteinase-activated receptor 1 (PAR1). PAR1 is a G protein-coupled receptor that plays a crucial role in thrombosis, inflammation, and cancer progression. BMS-687453 was designed to selectively inhibit PAR1 and has shown promising results in preclinical studies.
Mécanisme D'action
N~1~-2-biphenylyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide selectively targets PAR1, a G protein-coupled receptor that plays a crucial role in thrombosis, inflammation, and cancer progression. PAR1 is activated by thrombin, a key enzyme in the blood coagulation cascade. Activation of PAR1 leads to platelet activation, thrombus formation, and inflammation. N~1~-2-biphenylyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide binds to PAR1 and prevents its activation by thrombin, thus inhibiting platelet activation, thrombus formation, and inflammation.
Biochemical and Physiological Effects
N~1~-2-biphenylyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects in preclinical studies. The inhibitor has been found to inhibit platelet aggregation and thrombus formation without affecting bleeding time, suggesting that it has antithrombotic potential. Additionally, N~1~-2-biphenylyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide has been shown to reduce inflammation in a mouse model of acute lung injury. In cancer research, N~1~-2-biphenylyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide has been shown to inhibit the growth and metastasis of breast cancer cells in preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-2-biphenylyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide has several advantages and limitations for lab experiments. The inhibitor is highly selective for PAR1 and has shown promising results in preclinical studies for its potential therapeutic applications. However, N~1~-2-biphenylyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. Additionally, N~1~-2-biphenylyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide is a small molecule inhibitor and may have limitations in terms of drug delivery and bioavailability.
Orientations Futures
There are several future directions for the research and development of N~1~-2-biphenylyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide. Clinical trials are needed to evaluate the safety and efficacy of the inhibitor in humans. Additionally, further preclinical studies are needed to explore the potential therapeutic applications of N~1~-2-biphenylyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide in thrombosis, inflammation, and cancer. Future research may also focus on developing more potent and selective PAR1 inhibitors and exploring their mechanisms of action.
Applications De Recherche Scientifique
N~1~-2-biphenylyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide has been extensively studied in preclinical models for its potential therapeutic applications. The inhibitor has shown promising results in inhibiting thrombosis, inflammation, and cancer progression. In a preclinical study, N~1~-2-biphenylyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide was found to inhibit platelet aggregation and thrombus formation without affecting bleeding time, suggesting that it has antithrombotic potential. Additionally, N~1~-2-biphenylyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide has been shown to reduce inflammation in a mouse model of acute lung injury. In cancer research, N~1~-2-biphenylyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide has been shown to inhibit the growth and metastasis of breast cancer cells in preclinical models.
Propriétés
IUPAC Name |
2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(2-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S/c1-27(31(29,30)22-16-15-19-9-5-6-12-21(19)17-22)18-25(28)26-24-14-8-7-13-23(24)20-10-3-2-4-11-20/h2-17H,18H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYCPTPDOXVZOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1C2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-acetylphenyl)-2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3532732.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B3532736.png)
![N~2~-(2-chlorobenzyl)-N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3532744.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(4-fluorobenzyl)acetamide](/img/structure/B3532755.png)
![N-(2,6-dichlorophenyl)-2-[(phenylacetyl)amino]benzamide](/img/structure/B3532756.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-3-(4-chlorophenyl)acrylamide](/img/structure/B3532760.png)


![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide](/img/structure/B3532794.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-4H-1,2,4-triazol-3-ylglycinamide](/img/structure/B3532812.png)


